molecular formula C16H15ClF2N2O2 B1654546 N1-[2-(2,4-Difluorophenoxy)-3-Pyridyl]-3-Chloro-2,2-Dimethylpropanamide CAS No. 243963-32-8

N1-[2-(2,4-Difluorophenoxy)-3-Pyridyl]-3-Chloro-2,2-Dimethylpropanamide

Cat. No.: B1654546
CAS No.: 243963-32-8
M. Wt: 340.75 g/mol
InChI Key: JJQPSZVGDNTURZ-UHFFFAOYSA-N
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Description

N1-[2-(2,4-Difluorophenoxy)-3-Pyridyl]-3-Chloro-2,2-Dimethylpropanamide is a useful research compound. Its molecular formula is C16H15ClF2N2O2 and its molecular weight is 340.75 g/mol. The purity is usually 95%.
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Scientific Research Applications

Potential Therapeutic Targets

Research indicates that [compound name] exhibits promising interactions with specific biological targets. It has been explored for its potential in modulating various molecular pathways implicated in disease processes. Studies suggest that [compound name] may interact with [specific biological target] to influence [relevant cellular process]. For instance, Author et al., Year demonstrated that [compound name] effectively targets [specific biological target] in [cell or animal model], leading to [observed biological effect].

Biological Mechanisms

The underlying biological mechanisms of [compound name] action have been investigated extensively. Researchers have elucidated its mode of action at the molecular level, shedding light on its therapeutic potential. Author et al., Year proposed a mechanism by which [compound name] binds to [specific protein/receptor], triggering downstream signaling cascades that regulate [relevant cellular process]. This mechanism highlights the compound's ability to modulate [specific pathway] and its potential implications in [disease or condition].

Cellular and Preclinical Studies

Cellular and preclinical studies have provided valuable insights into the physiological effects of [compound name]. Investigations in cellular models and animal studies have demonstrated its efficacy in [desired biological effect]. Notably, Author et al., Year reported significant improvements in [relevant physiological parameter] upon administration of [compound name] in [experimental model]. These findings underscore the compound's therapeutic potential and warrant further exploration in clinical settings.

Biomedical Applications

Beyond its pharmacological implications, [compound name] has found applications in various biomedical research areas. Its unique properties make it a valuable tool for studying [specific biological process or phenomenon]. For example, Author et al., Year utilized [compound name] as a probe to investigate [specific aspect of cellular biology]. Such applications highlight the versatility of [compound name] in advancing scientific knowledge across diverse disciplines.

Properties

IUPAC Name

3-chloro-N-[2-(2,4-difluorophenoxy)pyridin-3-yl]-2,2-dimethylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15ClF2N2O2/c1-16(2,9-17)15(22)21-12-4-3-7-20-14(12)23-13-6-5-10(18)8-11(13)19/h3-8H,9H2,1-2H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJQPSZVGDNTURZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCl)C(=O)NC1=C(N=CC=C1)OC2=C(C=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15ClF2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90381496
Record name N1-[2-(2,4-Difluorophenoxy)-3-Pyridyl]-3-Chloro-2,2-Dimethylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90381496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

243963-32-8
Record name N1-[2-(2,4-Difluorophenoxy)-3-Pyridyl]-3-Chloro-2,2-Dimethylpropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90381496
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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